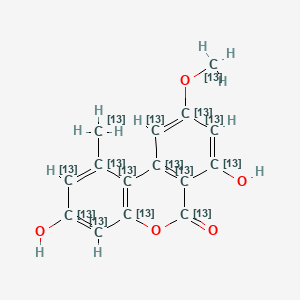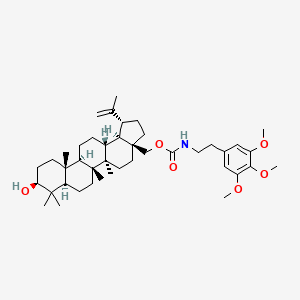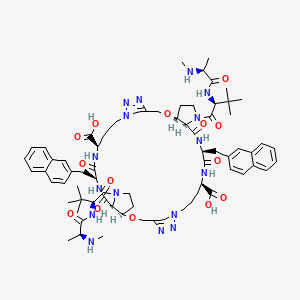
XIAP BIR2/BIR2-3 inhibitor-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
XIAP BIR2/BIR2-3 inhibitor-1 is a dual inhibitor targeting the Baculoviral IAP Repeat (BIR) domains 2 and 3 of the X-linked inhibitor of apoptosis protein (XIAP). This compound is known for its potent inhibitory effects on the BIR2 and BIR2-3 domains, with IC50 values of 1.9 nM and 0.8 nM, respectively . XIAP is a member of the inhibitor of apoptosis protein (IAP) family, which plays a crucial role in regulating apoptosis by inhibiting caspases, the enzymes responsible for cell death .
Méthodes De Préparation
The synthesis of XIAP BIR2/BIR2-3 inhibitor-1 involves several steps, including the preparation of macrocyclic compounds. These compounds are designed to inhibit the interaction between XIAP and caspases. The synthetic route typically involves the use of various reagents and catalysts to form the macrocyclic structure, followed by purification and characterization . Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact.
Analyse Des Réactions Chimiques
XIAP BIR2/BIR2-3 inhibitor-1 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Addition and Elimination: These reactions involve the addition or removal of atoms or groups to or from a molecule. Common reagents include acids, bases, and catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
XIAP BIR2/BIR2-3 inhibitor-1 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of apoptosis and the role of XIAP in cell death pathways.
Biology: Helps in understanding the molecular mechanisms of apoptosis and the regulation of caspases.
Mécanisme D'action
The mechanism of action of XIAP BIR2/BIR2-3 inhibitor-1 involves binding to the BIR2 and BIR2-3 domains of XIAP, thereby preventing XIAP from inhibiting caspases. This leads to the activation of caspases and the induction of apoptosis in cancer cells. The compound directly interacts with the cysteine residues of the BIR domains, resulting in the release of zinc ions and the ubiquitination-dependent degradation of XIAP .
Comparaison Avec Des Composés Similaires
XIAP BIR2/BIR2-3 inhibitor-1 is unique in its dual inhibition of both BIR2 and BIR2-3 domains. Similar compounds include:
Smac mimetics: These compounds mimic the activity of the second mitochondria-derived activator of caspases (Smac) and inhibit XIAP by binding to its BIR domains.
cIAP inhibitors: These compounds target cellular IAPs (cIAPs) and have similar mechanisms of action but may have different selectivity and potency profiles.
This compound stands out due to its high potency and dual inhibition, making it a valuable tool for studying apoptosis and developing new cancer therapies.
Propriétés
Formule moléculaire |
C72H96N16O14 |
|---|---|
Poids moléculaire |
1409.6 g/mol |
Nom IUPAC |
(4R,8S,11S,14R,24R,28S,31S,34R)-7,27-bis[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-11,31-bis(naphthalen-2-ylmethyl)-9,12,29,32-tetraoxo-3,23-dioxa-7,10,13,18,19,20,27,30,33,38,39,40-dodecazapentacyclo[36.2.1.118,21.04,8.024,28]dotetraconta-1(41),19,21(42),39-tetraene-14,34-dicarboxylic acid |
InChI |
InChI=1S/C72H96N16O14/c1-41(73-9)61(89)79-59(71(3,4)5)67(95)87-31-27-55-57(87)65(93)77-53(35-43-23-25-45-17-11-13-19-47(45)33-43)63(91)75-51(69(97)98)21-15-30-86-38-50(82-84-86)40-102-56-28-32-88(68(96)60(72(6,7)8)80-62(90)42(2)74-10)58(56)66(94)78-54(36-44-24-26-46-18-12-14-20-48(46)34-44)64(92)76-52(70(99)100)22-16-29-85-37-49(39-101-55)81-83-85/h11-14,17-20,23-26,33-34,37-38,41-42,51-60,73-74H,15-16,21-22,27-32,35-36,39-40H2,1-10H3,(H,75,91)(H,76,92)(H,77,93)(H,78,94)(H,79,89)(H,80,90)(H,97,98)(H,99,100)/t41-,42-,51+,52+,53-,54-,55+,56+,57-,58-,59+,60+/m0/s1 |
Clé InChI |
UZIAKDBFVNIMHM-AHKGGJCZSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H](C(=O)N1CC[C@@H]2[C@H]1C(=O)N[C@H](C(=O)N[C@H](CCCN3C=C(CO[C@@H]4CCN([C@@H]4C(=O)N[C@H](C(=O)N[C@H](CCCN5C=C(CO2)N=N5)C(=O)O)CC6=CC7=CC=CC=C7C=C6)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C)NC)N=N3)C(=O)O)CC8=CC9=CC=CC=C9C=C8)C(C)(C)C)NC |
SMILES canonique |
CC(C(=O)NC(C(=O)N1CCC2C1C(=O)NC(C(=O)NC(CCCN3C=C(COC4CCN(C4C(=O)NC(C(=O)NC(CCCN5C=C(CO2)N=N5)C(=O)O)CC6=CC7=CC=CC=C7C=C6)C(=O)C(C(C)(C)C)NC(=O)C(C)NC)N=N3)C(=O)O)CC8=CC9=CC=CC=C9C=C8)C(C)(C)C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


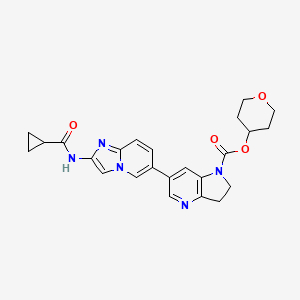
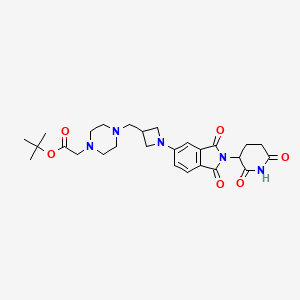
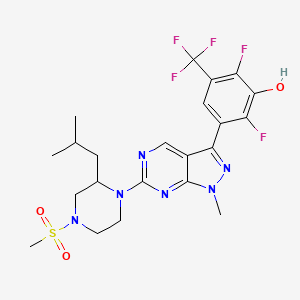

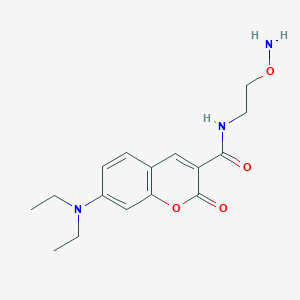
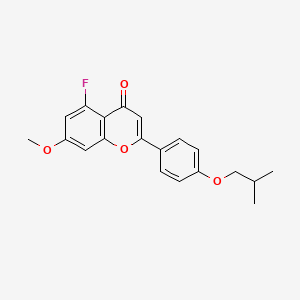
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)
![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)
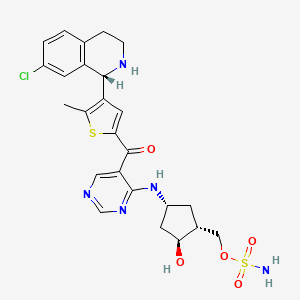
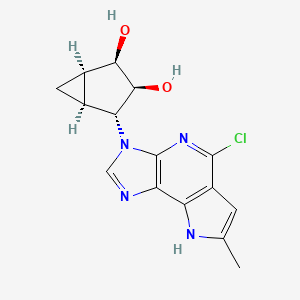
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)
